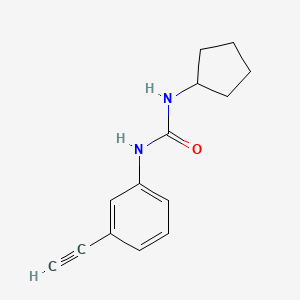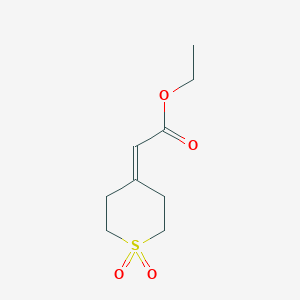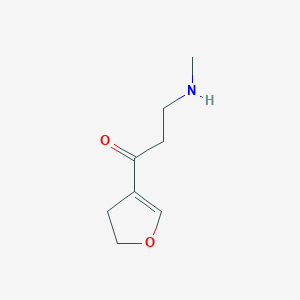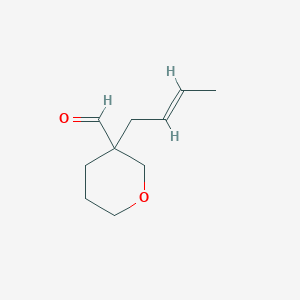
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is an organic compound that features both a piperazine ring and a thiophene ring. These structural elements are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Derivative: This can be achieved by reacting piperazine with an appropriate acylating agent.
Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing compound under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the piperazine ring or the carboxylic acid group.
Substitution: Both the piperazine and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Scientific Research Applications
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving piperazine and thiophene derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)acetic acid: Lacks the thiophene ring, potentially altering its biological activity.
2-(Thiophen-2-yl)acetic acid: Lacks the piperazine ring, which may affect its pharmacological properties.
Piperazine derivatives: Various compounds with different substituents on the piperazine ring.
Thiophene derivatives: Compounds with different functional groups attached to the thiophene ring.
Uniqueness
The combination of both piperazine and thiophene rings in 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-piperazin-1-yl-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12/h1-2,7,9,11H,3-6H2,(H,13,14) |
InChI Key |
DIKRRYGFSLXPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)





![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)




